Aqueous Solubility Enhancement of Oxetane-Containing Compounds vs. Gem-Dimethyl Analogs
Substitution of a gem-dimethyl group with an oxetane moiety increases aqueous solubility by a factor of 4 to more than 4000, as demonstrated in multiple matched molecular pair analyses [1][2]. This class-level effect is directly applicable to Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate due to its 3,3-disubstituted oxetane core, and provides a clear advantage over non-oxetane building blocks such as gem-dimethyl amines or carbonyl-containing analogs.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Oxetane-containing compounds: solubility increase factor 4 to >4000 (class-level) |
| Comparator Or Baseline | Gem-dimethyl analogs: baseline solubility (1×) |
| Quantified Difference | 4× to >4000× increase |
| Conditions | Matched molecular pair analysis across diverse chemical scaffolds in aqueous buffer systems |
Why This Matters
This magnitude of solubility improvement directly reduces formulation challenges and enhances oral bioavailability potential in early drug discovery.
- [1] Wuitschik, G.; Carreira, E. M.; Wagner, B.; Fischer, H.; Parrilla, I.; Schuler, F.; Rogers-Evans, M.; Müller, K. Oxetanes in Drug Discovery: Structural and Synthetic Insights. J. Med. Chem. 2010, 53, 3227–3246. View Source
- [2] Rojas, J. J.; Bull, J. A. Oxetanes in Drug Discovery Campaigns. J. Med. Chem. 2023, 66, 12697–12709. View Source
